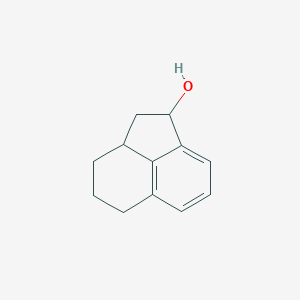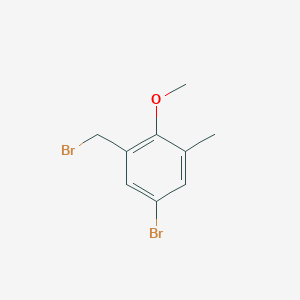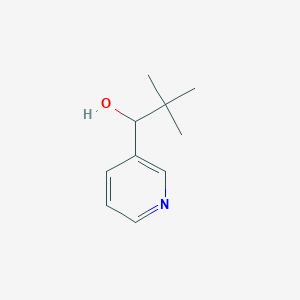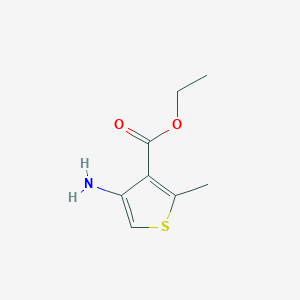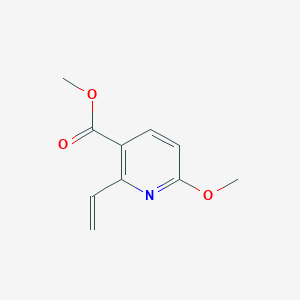
Methyl 6-methoxy-2-vinylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methoxy-2-vinylnicotinate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol It is a derivative of nicotinic acid, featuring a methoxy group at the 6-position and a vinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2-vinylnicotinate can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction typically occurs in ethanol at room temperature, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The process would be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 6-methoxy-2-vinylnicotinate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
科学研究应用
Methyl 6-methoxy-2-vinylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 6-methoxy-2-vinylnicotinate involves its interaction with specific molecular targets and pathways. The vinyl group allows for conjugation with other molecules, potentially enhancing its biological activity. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient and flavoring agent.
6-Methylnicotinic acid: A derivative with a methyl group at the 6-position, used in various chemical applications.
Methyl 5-hydroxy-3-pyridinecarboxylate: Another nicotinic acid ester with a hydroxyl group at the 5-position, used in chemical synthesis.
Uniqueness
Methyl 6-methoxy-2-vinylnicotinate is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
methyl 2-ethenyl-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-4-8-7(10(12)14-3)5-6-9(11-8)13-2/h4-6H,1H2,2-3H3 |
InChI 键 |
XSBNILDVQXOHTA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1)C(=O)OC)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
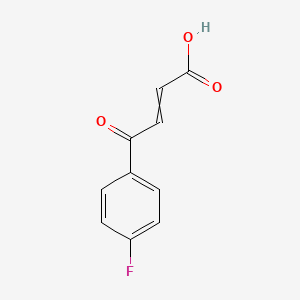
![4-[(2-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B8785715.png)
![6'-Chlorospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8785723.png)

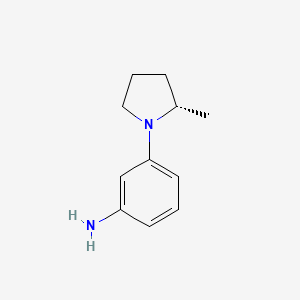
![4-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8785748.png)
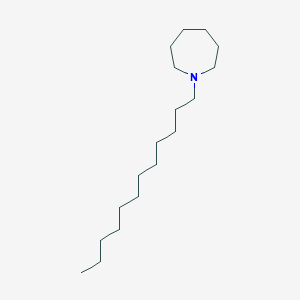
![(4-(3-chloropyrazin-2-yloxy)phenyl)(1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B8785770.png)
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8785781.png)
